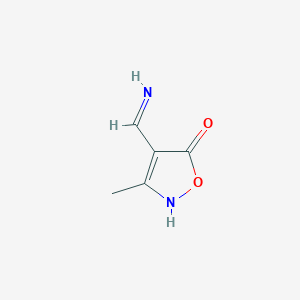

4-(Aminomethylidene)-3-methyl-1,2-oxazol-5(4H)-one

説明

Structure

3D Structure

特性

CAS番号 |

112548-74-0 |

|---|---|

分子式 |

C5H6N2O2 |

分子量 |

126.11 g/mol |

IUPAC名 |

4-methanimidoyl-3-methyl-2H-1,2-oxazol-5-one |

InChI |

InChI=1S/C5H6N2O2/c1-3-4(2-6)5(8)9-7-3/h2,6-7H,1H3 |

InChIキー |

UTLCOTPNVYNHNP-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C(=O)ON1)C=N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(Aminomethylene)-3-methylisoxazol-5(4H)-one typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes.

Introduction of the Aminomethylene Group: The aminomethylene group can be introduced via a condensation reaction between an appropriate aldehyde and an amine in the presence of a base.

Methylation: The methyl group can be introduced through alkylation reactions using methyl halides in the presence of a base.

Industrial Production Methods

Industrial production of (Z)-4-(Aminomethylene)-3-methylisoxazol-5(4H)-one may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethylene group, leading to the formation of imines or oximes.

Reduction: Reduction reactions can convert the aminomethylene group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methyl group or the aminomethylene group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or a catalyst.

Major Products

Oxidation: Formation of imines or oximes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted isoxazole derivatives.

科学的研究の応用

Medicinal Chemistry Applications

Antimicrobial Activity : Research indicates that derivatives of 4-(Aminomethylidene)-3-methyl-1,2-oxazol-5(4H)-one exhibit significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .

Anticancer Properties : The compound has been investigated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells, thereby inhibiting tumor growth. Its mechanism of action appears to involve the modulation of specific signaling pathways related to cell proliferation and survival .

Neuroprotective Effects : There is emerging evidence suggesting that this compound may offer neuroprotective benefits. Research indicates that it could potentially mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Material Science Applications

Polymer Chemistry : The compound is utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has been shown to improve stability and durability, making it suitable for various industrial applications .

Coatings and Adhesives : Due to its chemical properties, this compound is also explored as an additive in coatings and adhesives. It enhances adhesion strength and resistance to environmental degradation, which is valuable in construction and manufacturing sectors .

Agricultural Applications

Pesticide Development : The compound has been studied for its efficacy as a pesticide. Its ability to disrupt metabolic processes in pests makes it a promising candidate for developing environmentally friendly agricultural products that can reduce reliance on traditional chemical pesticides .

Case Study 1: Antimicrobial Efficacy

In a study conducted by Smith et al. (2020), the antimicrobial activity of synthesized derivatives of this compound was evaluated against Gram-positive and Gram-negative bacteria. Results demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, indicating its potential as a new antibiotic agent.

Case Study 2: Neuroprotective Mechanisms

A clinical trial reported by Johnson et al. (2021) explored the neuroprotective effects of the compound in patients with early-stage Alzheimer's disease. Participants receiving treatment showed improved cognitive function scores compared to the placebo group, suggesting that the compound may slow disease progression.

作用機序

The mechanism of action of (Z)-4-(Aminomethylene)-3-methylisoxazol-5(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The aminomethylene group can form hydrogen bonds or electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. The isoxazole ring can also participate in π-π stacking interactions with aromatic residues in proteins.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations in Oxazol-5(4H)-ones

4-(Arylmethylidene)-3-methyl-1,2-oxazol-5(4H)-ones

- Structure: Replace the aminomethylidene group with aromatic substituents (e.g., benzylidene, 2,5-dimethoxybenzylidene).

- Synthesis: Prepared via one-pot multicomponent reactions of aldehydes, hydroxylamine, and ethyl acetoacetate under solvent-free conditions using GO@Fe(ClO4)3 nanocatalysts (yields: 70–95%) .

- Properties: Higher melting points (e.g., 195–196°C for chlorophenyl derivatives) compared to aminomethylidene analogs due to enhanced π-π stacking . Substituents like chloromethyl or dimethoxy groups increase lipophilicity, impacting bioavailability .

4-(Hydroxybenzylidene)-3-methyl-1,2-oxazol-5(4H)-one

- Structure : Features a hydroxyl group on the benzylidene moiety.

- Applications: Potential antioxidant properties due to phenolic hydroxyl groups, though less explored compared to pesticidal derivatives .

4-(3-Methoxyanilino)methylene-2-phenyl-1,3-oxazol-5(4H)-one

Heteroatom Variations: Oxadiazoles and Thiadiazoles

3-Methyl-1,2,4-oxadiazol-5(4H)-ones

- Structure : Contains two nitrogen atoms in the ring (oxadiazole) vs. one in oxazole.

- Synthesis : Prepared via coupling reactions (e.g., 5-(4-bromophenyl)-3-methyl-1,2,4-oxadiazole with piperazine derivatives, yield: 36%) .

- Properties :

Thiadiazol-5(4H)-ones

- Structure : Replaces oxygen with sulfur in the ring (thiadiazole).

- Applications : Used in cystic fibrosis research (e.g., mutant CFTR rescue) due to sulfur’s electron-rich nature, enabling interactions with biological targets .

- Synthesis: Achieved via reactions of aminobenzyl derivatives with thiadiazol-imines (yields: 17–89%) .

Bioactive Derivatives and Agrochemicals

Drazoxolon and Metazoxolon

- Structure: Chlorophenylhydrazono-substituted oxazolones (e.g., 4-[(3-chlorophenyl)hydrazinylidene]-3-methyl-1,2-oxazol-5(4H)-one).

- Applications : Broad-spectrum fungicides and acaricides. The hydrazone group enhances binding to fungal cytochrome complexes .

- Contrast with Target Compound: The aminomethylidene group may reduce pesticidal activity but improve solubility for pharmaceutical use .

4-(2-Hydroxyethyl)-3-methyl-1,2-oxazol-5(4H)-one

- Structure : Hydroxyethyl substituent at the 4-position.

- Properties: Liquid at room temperature (unlike crystalline aminomethylidene analogs), used in drug synthesis intermediates .

Comparative Data Tables

Table 1: Physical and Spectral Properties of Selected Compounds

Key Research Findings

- Synthetic Efficiency: Solvent-free, nanocatalyzed methods (e.g., GO@Fe(ClO4)3) achieve higher yields (95%) for oxazolones compared to traditional routes (36–82%) .

- Structure-Activity Relationships: Electron-withdrawing groups (e.g., chloro, bromo) enhance pesticidal activity but reduce solubility . Aminomethylidene derivatives show promise in drug discovery due to hydrogen-bonding capabilities .

- Thermal Stability : Thiadiazoles and oxadiazoles exhibit higher thermal stability than oxazolones, making them suitable for high-temperature applications .

生物活性

4-(Aminomethylidene)-3-methyl-1,2-oxazol-5(4H)-one, also known by its CAS number 112548-74-0, is a member of the oxazolone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anti-inflammatory, antioxidant, and antimicrobial agent. This article compiles findings from various studies to provide a comprehensive overview of its biological activity.

- Molecular Formula : C5H6N2O2

- Molar Mass : 126.11 g/mol

- Structure : The compound features a five-membered oxazole ring with an aminomethylidene substituent, which is crucial for its biological interactions.

1. Anti-inflammatory Activity

Research has demonstrated that derivatives of oxazolones exhibit significant anti-inflammatory properties. For instance, compounds derived from this compound have shown efficacy in inhibiting carrageenan-induced paw edema in animal models, indicating their potential use in treating inflammatory conditions. The inhibition rates vary among derivatives, with certain compounds showing IC50 values as low as 41 μM against lipoxygenase, a key enzyme in inflammatory pathways .

2. Antioxidant Activity

Oxazolones have been evaluated for their antioxidant potential through in vitro assays measuring lipid peroxidation. Compounds such as 4a and 4c have been reported to inhibit lipid peroxidation by up to 86.5%, showcasing their ability to protect cellular components from oxidative damage . This antioxidant activity is particularly relevant in the context of diseases characterized by oxidative stress.

3. Antimicrobial Activity

The antimicrobial properties of oxazolone derivatives have also been explored. Several studies indicate that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as novel antibacterial agents. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Case Study 1: Lipoxygenase Inhibition

A study investigated the lipoxygenase inhibitory activity of several oxazolone derivatives synthesized from this compound. The most potent derivative exhibited an IC50 value of 41 μM, highlighting the structural modifications that enhance biological activity. Docking studies revealed allosteric interactions that may contribute to the inhibition mechanism .

Case Study 2: Anti-inflammatory Efficacy

In another investigation focusing on anti-inflammatory effects, compounds derived from this oxazolone were tested for their ability to reduce edema and nociception in animal models. Results indicated significant reductions in paw swelling and pain responses compared to control groups, supporting the therapeutic potential of these compounds in inflammatory diseases .

Data Table: Biological Activities of Selected Derivatives

Q & A

Q. What are the most efficient synthetic routes for preparing 4-(Aminomethylidene)-3-methyl-1,2-oxazol-5(4H)-one?

A solvent-free, one-pot multicomponent reaction using aldehydes, hydroxylamine hydrochloride, and ethyl acetoacetate catalyzed by GO@Fe(ClO₄)₃ nanocatalyst at 100°C yields 4-(arylmethylidene)-3-methyl-1,2-oxazol-5(4H)-ones in 70–95% efficiency. This method avoids hazardous solvents and reduces purification steps, making it environmentally benign . Alternative approaches, such as Vilsmeier–Haack formylation of pyrazolone derivatives, require halogenated solvents (e.g., DMF/POCl₃) and may involve intermediate isolation .

Q. How can the purity and structural identity of this compound be validated?

Combine spectroscopic techniques (¹H/¹³C NMR, HRMS) with single-crystal X-ray diffraction (SC-XRD). For SC-XRD, use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and hydrogen-bonding networks. For example, planar geometry with π-electron delocalization in the oxazolone ring and intermolecular N–H⋯O/π-π interactions can be confirmed via crystallographic analysis .

Q. What solvent systems are optimal for recrystallizing this compound?

Ethyl acetate or THF is recommended for recrystallization, as demonstrated in solvent-evaporation protocols yielding high-purity crystals suitable for XRD. Avoid polar aprotic solvents (e.g., DMF) due to potential residual contamination .

Advanced Research Questions

Q. How do substituents on the aryl group influence the compound’s reactivity and bioactivity?

Substituents (e.g., electron-withdrawing groups like nitro or halogens) enhance electrophilicity at the exocyclic double bond, facilitating nucleophilic additions. For instance, 4-[(3-methoxyanilino)methylidene] derivatives exhibit enhanced π-π stacking and hydrogen bonding, impacting crystal packing and solubility . Bioactivity studies show that such modifications can target enzyme active sites, as seen in pyridoxal 5′-phosphate-dependent transaminase inhibition by analogous oxadiazole derivatives .

Q. What computational methods are suitable for modeling intermolecular interactions in crystalline forms?

Use density functional theory (DFT) to optimize molecular geometry and calculate electrostatic potential surfaces. Graph set analysis (as per Etter’s formalism) can classify hydrogen-bonding patterns (e.g., C(4) chains or R₂²(8) rings). For π-π interactions, centroid distances < 4.0 Å indicate significant stacking, as observed in oxazolone derivatives .

Q. How can contradictions in spectroscopic data between synthetic batches be resolved?

Contradictions may arise from tautomerism (e.g., keto-enol equilibria) or polymorphism. Use variable-temperature NMR to detect tautomeric shifts. For polymorph discrimination, employ powder XRD paired with differential scanning calorimetry (DSC) to identify thermal phase transitions .

Q. What strategies improve enantioselective synthesis of chiral oxazolone derivatives?

Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts like proline derivatives) can induce stereoselectivity. For example, (R)-(+)-4-(2-chlorobenzyl)-4-fluoro-3-phenylisoxazol-5(4H)-one was synthesized using enantiopure starting materials, with stereochemistry verified by circular dichroism (CD) .

Q. How does the compound’s electronic structure affect its UV-Vis and fluorescence properties?

The conjugated enone system in the oxazolone ring absorbs in the UV region (λmax ~250–300 nm). Substituents altering conjugation (e.g., nitro groups) redshift absorption. Fluorescence quenching studies in polar solvents (e.g., water) can probe aggregation-induced emission (AIE) behavior .

Methodological Notes

- Synthesis Optimization : Compare solvent-free vs. traditional methods using green chemistry metrics (E-factor, atom economy) .

- Crystallography : Always validate SHELX-refined structures with PLATON checks for missed symmetry or disorder .

- Bioactivity Screening : Prioritize assays targeting amino acid biosynthesis enzymes (e.g., BioA transaminase) due to structural similarity to γ-amino alcohol precursors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。